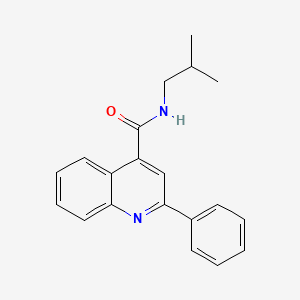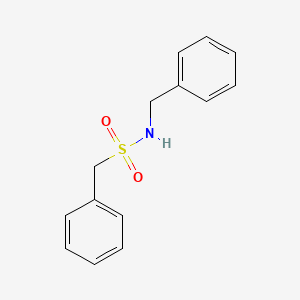
N-isobutyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-phenyl-4-quinolinecarboxamide, also known as IBQX, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in the excitatory neurotransmission in the brain. IBQX has been used in various scientific research applications to investigate the mechanism of action of AMPA receptors and their role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Radioligand Synthesis for Peripheral Benzodiazepine Receptors
N-isobutyl-2-phenyl-4-quinolinecarboxamide derivatives have been explored in the synthesis of novel radioligands. These radioligands, such as [11C]4, [11C]5, and [11C]6, are used for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). They show promise due to their high specific binding to PBR in various organs, including the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).
Antitumor Agents and DNA-Intercalation
This compound and its derivatives have shown potential as antitumor agents. Compounds of this class exhibit DNA-intercalating properties, which are crucial for their antitumor activity. Certain derivatives, like the 4'-aza derivative, have demonstrated substantial effectiveness in both leukemia and solid tumor models (Atwell et al., 1989).
Helical Quinoline-Derived Oligoamide Foldamers
Research has been conducted on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which are helical, quinoline-derived oligoamide foldamers. These compounds exhibit unique structural properties, including the ability to adopt bent conformations stabilized by intramolecular hydrogen bonds. They have potential applications in various fields of chemistry and biochemistry (Jiang et al., 2003).
Synthesis of Substituted Anilides
The innovative microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid demonstrates the efficiency of this approach. The method allows for rapid and effective synthesis of various substituted quinoline-2-carboxanilides, which have potential applications in pharmacology and materials science (Bobál et al., 2011).
Integrated Network Approach in Escherichia coli
The compound has been studied in the context of biofuels, specifically its response in Escherichia coli. This research provides insights into the genetic and molecular response networks of E. coli to isobutanol, a potential biofuel, thereby contributing to the understanding of alcohol tolerance at a systems level (Brynildsen & Liao, 2009).
Sustainable Synthesis of Chemical Compounds
Studies on sustainable synthesis methods for producing quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes, have shown efficient, environmentally friendly ways to synthesize these compounds with high atom efficiency (Mastalir et al., 2016).
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)13-21-20(23)17-12-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKCTPCZKKHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
